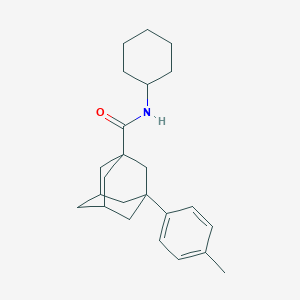

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide” is a compound belonging to the adamantane family. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . “N-(4-Methylphenyl)adamantane-1-carboxamide” was synthesized from 0.54 g (5 mmol) of 4-methylaniline .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the most stable isomer of C10H16 . The synthesized “N-(4-Methylphenyl)adamantane-1-carboxamide” has a melting point of 195–197°C .科学的研究の応用

- Application : Researchers study its effects on neurotransmitter systems, receptor binding, and behavioral responses. Understanding its psychoactive properties can inform drug abuse prevention and treatment strategies .

- Application : Scientists analyze its chemical structure, metabolism, and pharmacokinetics to identify and quantify it in biological samples. This aids in forensic toxicology and law enforcement efforts .

- Application : This synthetic route enables efficient production of the target compound, which may have pharmaceutical or industrial applications .

- Application : Medicinal chemists explore modifications to this scaffold for drug design. Potential applications include antiviral agents, anti-inflammatory drugs, or other therapeutic compounds .

- Application : N-cyclohexyl methylone derivatives might contribute to the flavor and fragrance industry. Researchers investigate their olfactory profiles and potential applications in perfumes, cosmetics, or food additives .

- Application : Scientists study the crystalline forms of N-cyclohexyl methylone and explore its behavior under different conditions. This knowledge informs material design and engineering .

Neuropharmacology and Psychoactive Effects

Designer Drug Analysis

Continuous Flow Synthesis

Medicinal Chemistry

Flavor and Fragrance Research

Material Science and Crystal Engineering

作用機序

While the specific mechanism of action for “N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide” is not mentioned in the search results, it’s known that the selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .

将来の方向性

特性

IUPAC Name |

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-17-7-9-20(10-8-17)23-12-18-11-19(13-23)15-24(14-18,16-23)22(26)25-21-5-3-2-4-6-21/h7-10,18-19,21H,2-6,11-16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTVOJSOMYUCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)

![Methyl 5-({(4-fluorophenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2787288.png)

![(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2787293.png)

![N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2787295.png)

![tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2787300.png)

![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)

![(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2787302.png)

![2-[(1-Naphthylamino)methyl]phenol](/img/structure/B2787306.png)